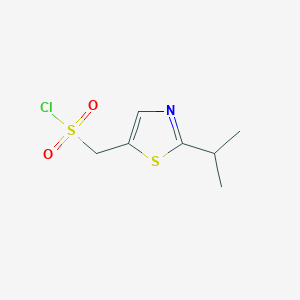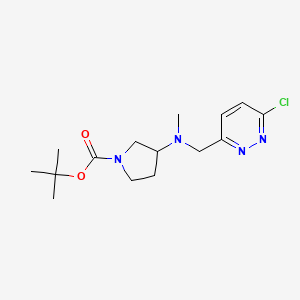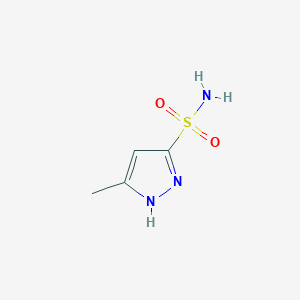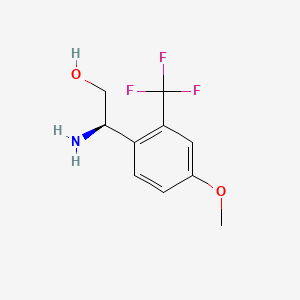
2-(2,3-Dihydroxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroxyphenyl)acetaldehyde is a chemical compound with the molecular formula C8H8O3 It is a derivative of phenylacetaldehyde, characterized by the presence of two hydroxyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(2,3-dihydroxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dihydroxyphenyl)acetic acid.
Reduction: 2-(2,3-Dihydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydroxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). These enzymes convert it into other metabolites, which can influence cellular processes. For example, its role in the oxidative deamination of dopamine suggests its involvement in neurodegenerative pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetaldehyde:
Phenylacetaldehyde: Lacks the hydroxyl groups present in 2-(2,3-Dihydroxyphenyl)acetaldehyde.
2-(3,4-Dihydroxyphenyl)acetaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for research in various fields.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-(2,3-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,5,10-11H,4H2 |
InChI-Schlüssel |
KQWWLPXFTPQSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)




